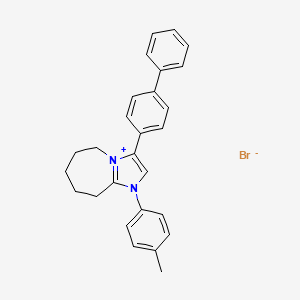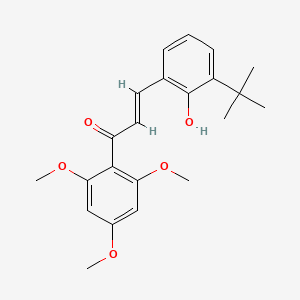
Tubulin inhibitor 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin Inhibitor 18 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common method involves the use of ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization . The synthetic route may include steps such as hydrogenation, alkylation, and cyclization under specific conditions to achieve the desired compound.
Industrial Production Methods: For industrial production, the synthesis of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: Tubulin Inhibitor 18 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tubulin Inhibitor 18 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical interactions and binding affinities with tubulin.
Biology: Researchers use it to investigate the role of microtubules in cellular processes and to understand the mechanisms of cell division.
Mecanismo De Acción
Tubulin Inhibitor 18 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within cells. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells . The molecular targets involved include the α-tubulin and β-tubulin subunits, which are essential for microtubule assembly .
Comparación Con Compuestos Similares
Colchicine: Binds to the same site on tubulin and prevents microtubule polymerization.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule formation, similar to Tubulin Inhibitor 18.
Uniqueness: this compound is unique in its specific binding affinity and the structural modifications that enhance its solubility and bioavailability compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics with high potency and low toxicity makes it a promising candidate for further development as an anticancer agent .
Propiedades
Fórmula molecular |
C22H26O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(E)-3-(3-tert-butyl-2-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+ |
Clave InChI |
IZJUYBUUCXVDJD-ZHACJKMWSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=CC(=C1O)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


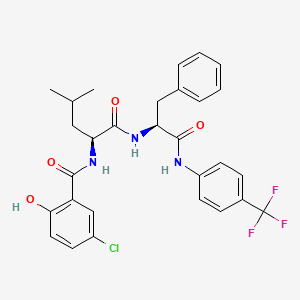
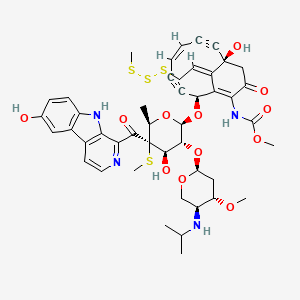
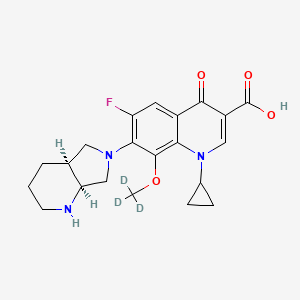
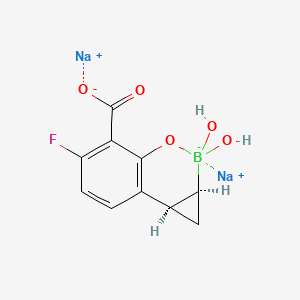
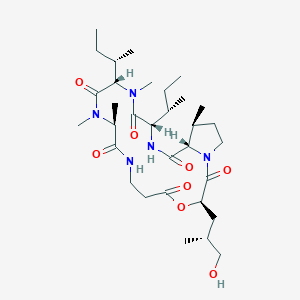
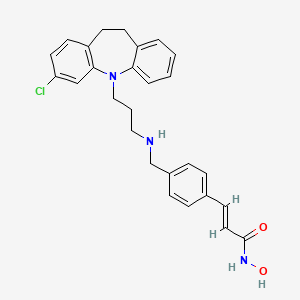
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
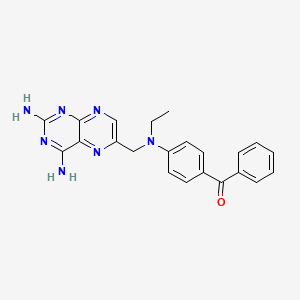
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
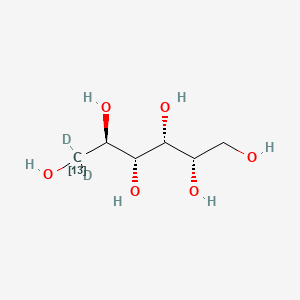


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
